molecular formula C15H13FO3 B6402673 3-(3-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1261935-53-8

3-(3-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6402673
CAS RN: 1261935-53-8
M. Wt: 260.26 g/mol
InChI Key: DHIYPCZNHJSKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-methoxyphenyl)-2-methylbenzoic acid, 95% (3-F4M-2-MBA-95%) is a type of carboxylic acid that is used in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone. 3-F4M-2-MBA-95% is often used in the synthesis of various compounds, due to its reactivity and versatility. It is a commonly used building block in organic synthesis.

Scientific Research Applications

3-F4M-2-MBA-95% is widely used in scientific research applications. It is often used as a building block in organic synthesis, as it is highly reactive and can be used to synthesize a variety of compounds. It is also used in the synthesis of drugs, polymers precursors, and other compounds. 3-F4M-2-MBA-95% is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.

Mechanism of Action

3-F4M-2-MBA-95% is an organic acid that acts as a proton donor. In the presence of a base, it can be deprotonated to form the corresponding carboxylate anion. This carboxylate anion can then react with nucleophiles, such as alcohols or amines, to form various compounds. It can also react with other organic acids to form esters, or with inorganic acids to form salts.
Biochemical and Physiological Effects
3-F4M-2-MBA-95% has not been extensively studied for its biochemical or physiological effects, as it is primarily used in scientific research applications. However, it is known to be a proton donor, and as such, it may be involved in the regulation of pH in cells. It is also known to be a reactive compound, and as such, it may be involved in the synthesis of various compounds in cells.

Advantages and Limitations for Lab Experiments

The primary advantage of using 3-F4M-2-MBA-95% in laboratory experiments is its versatility. It can be used in a variety of reactions and can be used to synthesize a variety of compounds. It is also highly reactive, which makes it a useful building block for organic synthesis.
However, 3-F4M-2-MBA-95% can also be hazardous if not handled properly. It is an irritant and can cause skin and eye irritation if it comes into contact with the skin or eyes. It is also flammable and should be stored and handled in a well-ventilated area.

Future Directions

There are a number of potential future directions for research on 3-F4M-2-MBA-95%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and polymer synthesis. It could also be studied for its potential applications in the synthesis of other compounds, such as dyes and pigments. Additionally, further research could be conducted on its safety and toxicity, as well as its potential environmental impacts.

Synthesis Methods

3-F4M-2-MBA-95% can be synthesized in a number of ways. The most common method is a reaction between 3-fluoro-4-methoxyphenylacetic acid and 2-methylbenzoyl chloride in the presence of a base. This reaction produces a white crystalline solid that is purified by recrystallization. Other methods of synthesis include the use of a Grignard reagent, or a reaction between 3-fluoro-4-methoxyphenylacetic acid and 2-methylbenzoyl chloride in the presence of a catalyst.

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-11(4-3-5-12(9)15(17)18)10-6-7-14(19-2)13(16)8-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIYPCZNHJSKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690153
Record name 3'-Fluoro-4'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261935-53-8
Record name 3'-Fluoro-4'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.